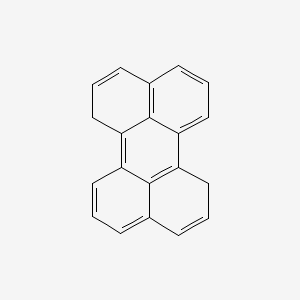
1,7-Dihydroperylene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,7-Dihydroperylene is a derivative of perylene, a polycyclic aromatic hydrocarbon composed of five fused benzene rings Perylene and its derivatives are known for their unique chemical and physical properties, making them valuable in various scientific and industrial applications
准备方法
Synthetic Routes and Reaction Conditions
1,7-Dihydroperylene can be synthesized through several methods. One common approach involves the reduction of perylene using suitable reducing agents. For instance, the reduction of perylene with sodium borohydride in the presence of a catalyst can yield this compound. The reaction typically takes place in an organic solvent such as tetrahydrofuran (THF) under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound often involves large-scale reduction processes. The choice of reducing agents and catalysts, as well as the optimization of reaction conditions, are crucial for achieving high yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.
化学反应分析
Types of Reactions
1,7-Dihydroperylene undergoes various chemical reactions, including:
Oxidation: Oxidation of this compound can lead to the formation of perylene quinones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Further reduction of this compound can yield fully hydrogenated derivatives.
Substitution: Electrophilic substitution reactions can introduce functional groups at specific positions on the perylene core. For example, halogenation using bromine or chlorination can produce halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in THF.
Substitution: Bromine in carbon tetrachloride for bromination.
Major Products
Oxidation: Perylene quinones.
Reduction: Fully hydrogenated perylene derivatives.
Substitution: Halogenated perylene derivatives.
科学研究应用
1,7-Dihydroperylene has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of various perylene derivatives with unique optical and electronic properties.
Biology: Employed as a fluorescent probe for studying biological membranes and cellular processes.
Medicine: Investigated for its potential use in photodynamic therapy and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and organic semiconductors for optoelectronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用机制
The mechanism of action of 1,7-Dihydroperylene is primarily related to its ability to interact with light and its electronic properties. In biological systems, it can act as a fluorescent probe by intercalating into lipid membranes and emitting fluorescence upon excitation. In optoelectronic applications, its unique electronic structure allows it to function as an efficient charge carrier in devices like OLEDs and OPVs.
相似化合物的比较
Similar Compounds
Perylene: The parent compound with a similar structure but without hydrogenation at the 1 and 7 positions.
1,6,7,12-Tetrachloroperylene: A chlorinated derivative with different electronic properties.
Perylene diimides: Derivatives with imide functional groups, widely used in organic electronics.
Uniqueness
1,7-Dihydroperylene is unique due to its specific hydrogenation pattern, which imparts distinct electronic and optical properties compared to its parent compound and other derivatives. Its ability to undergo various chemical modifications makes it a versatile compound for research and industrial applications.
属性
CAS 编号 |
112158-89-1 |
|---|---|
分子式 |
C20H14 |
分子量 |
254.3 g/mol |
IUPAC 名称 |
1,7-dihydroperylene |
InChI |
InChI=1S/C20H14/c1-5-13-6-2-11-17-18-12-4-8-14-7-3-10-16(20(14)18)15(9-1)19(13)17/h1-9,12H,10-11H2 |
InChI 键 |
MBSAERRYXUKVGN-UHFFFAOYSA-N |
规范 SMILES |
C1C=CC2=C3C1=C4C=CC=C5C4=C(C3=CC=C2)CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


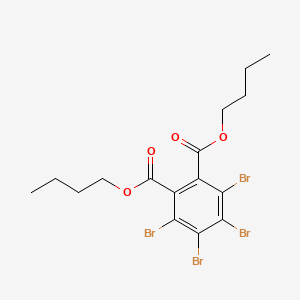
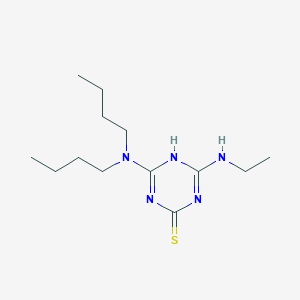
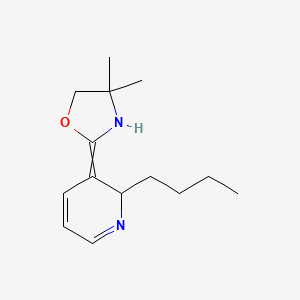
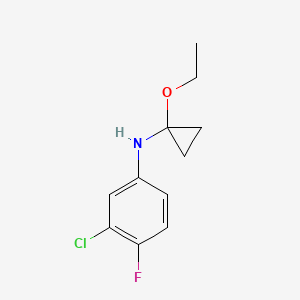
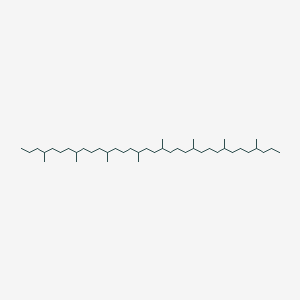


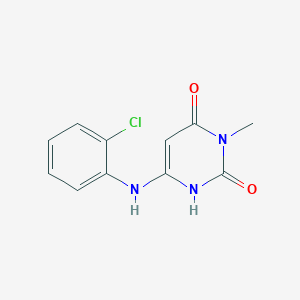
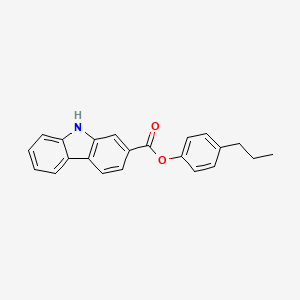
![2-{[(Quinolin-2-yl)methoxy]carbonyl}benzoate](/img/structure/B14319596.png)
![8,8'-(1,2-Phenylene)bis(1,5-diazabicyclo[3.2.1]octane)](/img/structure/B14319616.png)
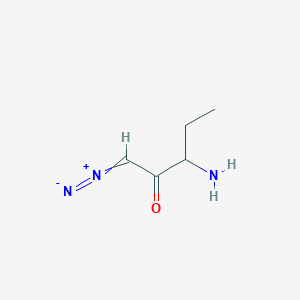
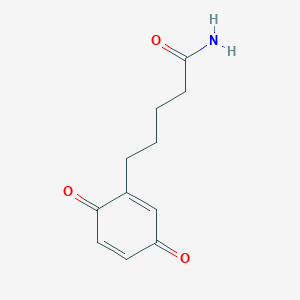
![6H-[1]Benzopyrano[4,3-b]quinolin-6-one, 9-chloro-](/img/structure/B14319630.png)
